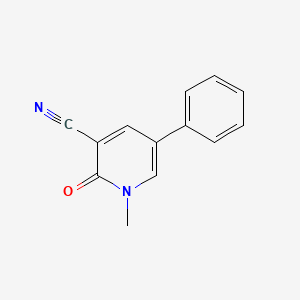

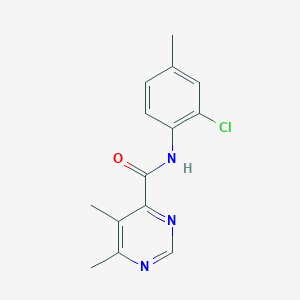

1-Méthyl-2-oxo-5-phényl-1,2-dihydro-3-pyridinecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

1-Methyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile's acid acts as a nucleophile in many reactions, particularly in the Michael addition reaction. It can also act as a Brønsted acid catalyst in various reactions, such as the aldol condensation reaction. The acidic proton on the carbon adjacent to the carbonyl group can be easily abstracted by a base, leading to the formation of an enolate ion. This enolate ion can then react with an electrophile to form a new carbon-carbon bond.

Biochemical and Physiological Effects:

There is limited research on the biochemical and physiological effects of 1-Methyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile's acid. However, it has been reported to have anticonvulsant activity and has been used in the treatment of epilepsy. It has also been reported to have anti-inflammatory and analgesic activity.

Avantages Et Limitations Des Expériences En Laboratoire

1-Methyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile's acid is a versatile compound that can be easily synthesized and purified. It has a high yield and can be used as a building block in the synthesis of various compounds. However, it is a toxic compound and should be handled with care. It is also sensitive to moisture and should be stored in a dry environment.

Orientations Futures

There are several future directions for the research on 1-Methyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile's acid. One potential application is in the synthesis of new materials, such as polymers and nanoparticles. 1-Methyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile's acid can also be used as a catalyst in various reactions, particularly in the synthesis of chiral compounds. Additionally, the anticonvulsant activity of 1-Methyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile's acid can be further explored for the development of new drugs for the treatment of epilepsy.

Conclusion:

In conclusion, 1-Methyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile's acid is a versatile compound that has been widely used in organic synthesis. It has been used as a building block in the synthesis of various compounds and has potential applications in the synthesis of new materials and as a catalyst in various reactions. Further research is needed to explore its biochemical and physiological effects and its potential as a drug for the treatment of epilepsy.

Méthodes De Synthèse

1-Methyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile's acid can be synthesized by the reaction of malonic acid with acetic anhydride in the presence of a catalytic amount of sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then converted to 1-Methyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile's acid by the elimination of water. The yield of this reaction is generally high, and the purity of the product can be easily achieved by recrystallization.

Applications De Recherche Scientifique

- Application: Les chercheurs ont exploré l'utilisation du 1-Méthyl-2-oxo-5-phényl-1,2-dihydro-3-pyridinecarbonitrile comme antagoniste du CCK-A. Le système cyclique de la 1,4-benzodiazépine de ce composé sert d'outil précieux pour étudier la pharmacologie du CCK .

- Application: Des dérivés du this compound ont été testés pour leur activité inhibitrice contre les phosphatases alcalines recombinantes humaines, y compris la phosphatase non spécifique tissulaire (h-TNAP), la phosphatase intestinale (h-IAP), la phosphatase placentaire (h-PLAP) et la phosphatase des cellules germinales (h-GCAP) .

- Application: Ce composé peut servir de catalyseur pour les réactions de cyclisation intramoleculaires aza-Wittig. Ces réactions sont précieuses en synthèse organique .

- Application: Les chercheurs ont utilisé le this compound comme précurseur des sucres phosphés et de leurs dérivés de bromation radicalaire, qui présentent un potentiel en tant qu'agents anticancéreux .

- Application: Les scientifiques ont utilisé des méthodes computationnelles (telles que l'ancrage et les calculs DFT) pour étudier les propriétés structurales et les interactions du this compound et des composés apparentés .

Antagoniste du CCK-A

Inhibition de la phosphatase alcaline

Catalyseur pour les réactions intramoléculaires

Sucres phosphés et agents anticancéreux

Études computationnelles et ancrage

Dérivés de l'indole et activité pharmacologique

Propriétés

IUPAC Name |

1-methyl-2-oxo-5-phenylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-15-9-12(7-11(8-14)13(15)16)10-5-3-2-4-6-10/h2-7,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJMBXOGLZMLJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)C#N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

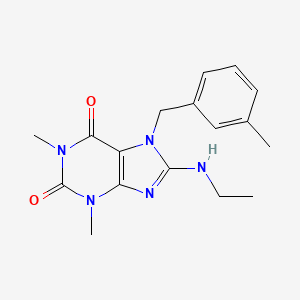

![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400122.png)

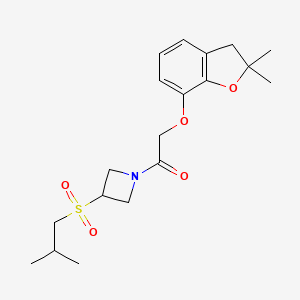

![Tert-butyl 2-({[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}methyl)pyrrolidine-1-carboxylate](/img/structure/B2400124.png)

![3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2400126.png)

![N-[4-(5-Oxo-4H-1,3,4-oxadiazin-2-yl)phenyl]prop-2-enamide](/img/structure/B2400134.png)

![2-[(4-Chlorophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid](/img/structure/B2400139.png)

![1-[(4-fluorophenyl)methoxy]-2-oxo-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide](/img/structure/B2400140.png)

![N-[4-(cyanomethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2400141.png)

![4-Cyclopropyl-5-fluoro-6-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2400144.png)